molecular formula C13H27ClN2O2 B571789 (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride CAS No. 1217442-47-1

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride

Cat. No. B571789
CAS RN: 1217442-47-1
M. Wt: 278.821
InChI Key: XMRYWOUDJCIOGU-VZXYPILPSA-N
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Description

Piperazine derivatives are frequently found in biologically active compounds . They are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.


Synthesis Analysis

The preparation of similar compounds often involves multi-step reactions . For example, the synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves several steps, including the use of N-ethyl-N,N-diisopropylamine / N,N-dimethyl acetamide at 20 °C, and methanesulfonato (2-dicyclohexylphosphino-2’,6’- di-isopropoxy-1,1‘-biphenyl)(2’-amino-1,1‘-biphenyl-2-yl)palladium(II) with Cs2CO3 in 1,4-dioxane at 110 °C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperazine nucleus, which is found in many marketed drugs . The structure of these compounds can be complex, with various functional groups attached to the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, quinolinyl-pyrazoles can be synthesized through various methods . The reactions often involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a molecular weight of 259.30, and it has a high GI absorption .

Mechanism of Action

Target of Action

The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .

Safety and Hazards

The safety and hazards of these compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a signal word of “Warning” and has hazard statements H302-H315-H319-H335 .

Future Directions

Piperazine derivatives are gaining prominence in today’s research due to their potential applications in various fields . They have been successfully used in the field of catalysis and metal organic frameworks (MOFs), and they have potential in the field of pharmaceutical research and development .

properties

IUPAC Name

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRYWOUDJCIOGU-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725485
Record name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217442-47-1
Record name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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